4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione
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Overview
Description
4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione is a complex organic compound characterized by its unique structure, which includes a bromopyrimidine moiety, a piperidine ring, and a thiane dioxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiane group can be oxidized to form sulfone derivatives.
Reduction: The bromopyrimidine moiety can be reduced to form corresponding amines.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety is known to bind to nucleophilic sites on proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the thiane dioxide group can modulate its overall chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole
- 3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Uniqueness
Compared to similar compounds, 4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione is unique due to its combination of a bromopyrimidine moiety, a piperidine ring, and a thiane dioxide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
4-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O3S/c17-15-8-18-16(19-9-15)23-12-14-2-1-5-20(11-14)10-13-3-6-24(21,22)7-4-13/h8-9,13-14H,1-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRZXWLBNGKQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCS(=O)(=O)CC2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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